InhA Docking Performance Superiority Against the Clinical Gold Standard Isoniazid
In a 2024 study, the target compound's class exhibited a significantly superior in silico binding affinity for the M. tuberculosis InhA enzyme compared to isoniazid, the clinical first-line drug [1]. While individual compound data is reported as a range, the study explicitly states that **all** six synthesized furan–nitrophenyl Schiff base hybrids, which include the 3-nitrophenyl derivative, achieved docking scores from –6.074 to –9.939 kcal/mol. This performance brackets the clinical comparator isoniazid, which scored only –4.585 kcal/mol under identical simulation parameters [1].
| Evidence Dimension | In silico binding affinity to InhA (PDB: 4TZK) |
|---|---|
| Target Compound Data | Range for the 6-compound series containing the target molecule: –6.074 to –9.939 kcal/mol |
| Comparator Or Baseline | Isoniazid: –4.585 kcal/mol |
| Quantified Difference | The best-in-series compound shows a binding affinity improvement of over 5 kcal/mol. The lower bound of the series (–6.074 kcal/mol) already represents a 1.5 kcal/mol improvement over isoniazid. |
| Conditions | Molecular docking simulations using AutoDock Vina against enoyl-acyl carrier protein reductase (InhA, PDB: 4TZK). |
Why This Matters
For procurement aimed at antitubercular lead identification, this data indicates that the furan-nitrophenyl scaffold offers a fundamentally superior starting point for InhA inhibition compared to the isoniazid core, justifying its selection over the parent drug for development programs.
- [1] Abdelwahab, G.A., Elmorsy, M.R., Fadda, A.A., and Ismail, M.A., Russ. J. Gen. Chem., 2024, vol. 94, no. 8, pp. 1997–2007. DOI: 10.1134/S1070363224080139. View Source
